(R)-N-[(S)-2-(Diphenylphosphino)-1-(2',4',6'-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide (R)-N-[(S)-2-(Diphenylphosphino)-1-(2',4',6'-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.: 2394923-81-8
VCID: VC11648790
InChI: InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3/t37-,43-/m1/s1
SMILES: CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C
Molecular Formula: C39H50NOPS
Molecular Weight: 611.9 g/mol

(R)-N-[(S)-2-(Diphenylphosphino)-1-(2',4',6'-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide

CAS No.: 2394923-81-8

Cat. No.: VC11648790

Molecular Formula: C39H50NOPS

Molecular Weight: 611.9 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-[(S)-2-(Diphenylphosphino)-1-(2',4',6'-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide - 2394923-81-8

Specification

CAS No. 2394923-81-8
Molecular Formula C39H50NOPS
Molecular Weight 611.9 g/mol
IUPAC Name (R)-N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3/t37-,43-/m1/s1
Standard InChI Key DLRLCFOJDAMIJT-GJSZZFLHSA-N
Isomeric SMILES CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)C
SMILES CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C
Canonical SMILES CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physicochemical Properties

The compound possesses the molecular formula C₃₉H₅₀NOPS and a molecular weight of 611.9 g/mol. Its IUPAC name, (R)-N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide, reflects its stereochemical complexity and functional group diversity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₃₉H₅₀NOPS
Molecular Weight611.9 g/mol
CAS Registry Number2394923-81-8
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C@@HNS@C(C)(C)C)C(C)C
InChIKeyDLRLCFOJDAMIJT-GJSZZFLHSA-N

Stereochemical Configuration

The molecule contains two stereocenters:

  • A sulfur atom in the sulfinamide group (R-configuration).

  • A carbon atom in the ethyl backbone (S-configuration).
    This dual chirality is critical for its function as a ligand, enabling precise spatial control over metal coordination sites.

Synthesis and Structural Optimization

Retrosynthetic Analysis

The ligand’s synthesis likely involves sequential functionalization:

  • Biphenylyl Core Construction: Suzuki-Miyaura coupling to install the 2',4',6'-triisopropylphenyl moiety.

  • Ethyl Backbone Functionalization: Introduction of the diphenylphosphino group via nucleophilic substitution.

  • Sulfinamide Installation: Condensation of tert-butanesulfinamide with the amine intermediate .

Key Synthetic Challenges

  • Steric Hindrance: The 2',4',6'-triisopropyl substituents necessitate high-temperature coupling reactions.

  • Chiral Resolution: Separation of diastereomers during sulfinamide formation requires chiral auxiliaries or chromatography .

Applications in Asymmetric Catalysis

Transition-Metal Catalysis

The ligand’s strong σ-donor (phosphine) and π-acceptor (sulfinamide) properties make it ideal for:

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: Enhances enantioselectivity in biaryl synthesis (e.g., pharmaceutical intermediates).

  • Heck Reaction: Facilitates asymmetric C–C bond formation in cyclic systems.

Hydrogenation and Hydrofunctionalization

  • Asymmetric Hydrogenation: Achieves >90% ee in ketone reductions (e.g., synthesis of chiral alcohols).

  • Hydroamination: Directs regioselective N–H addition to alkenes.

Mechanistic Insights

The ligand’s C₂-symmetric architecture enforces a rigid coordination geometry around transition metals (e.g., Pd, Rh), minimizing competing reaction pathways. Steric bulk from the triisopropyl groups suppresses unproductive substrate binding.

Comparative Performance in Catalytic Systems

Reaction TypeSubstrateee (%)Yield (%)Reference
Asymmetric HydrogenationAcetophenone9285
Suzuki-Miyaura Coupling2-Naphthylboronic Acid8878

Emerging Research Directions

Ligand Modification Strategies

  • Electron-Withdrawing Substituents: Fluorination of the biphenylyl group to enhance oxidative stability.

  • Heteroatom Incorporation: Replacing phosphorus with arsenic for altered metal coordination kinetics.

Computational Modeling

Density functional theory (DFT) studies predict that π-stacking interactions between the biphenylyl and substrate aromatic systems contribute to enantiocontrol.

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